molecular formula C12H13N3O B1404791 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one CAS No. 1427460-76-1

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

Cat. No. B1404791
CAS RN: 1427460-76-1
M. Wt: 215.25 g/mol
InChI Key: CZPLPMFNJYBHSN-UHFFFAOYSA-N
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Description

“1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C12H13N3O . It has a molecular weight of 215.25 . This compound is used for research purposes .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from indazole, have been recognized for their utility as synthetic intermediates due to their biological significance. These compounds exhibit a variety of functionalities, particularly in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications. Indazole-derived N-oxides have shown promise in anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for human diseases. This interest stems from its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage through pseudorotation. Bioactive molecules characterized by the pyrrolidine ring, including derivatives like pyrrolizines and pyrrolidine-2-one, have shown diverse biological profiles, influencing the design of new compounds with enhanced pharmacological properties (Petri et al., 2021).

Indazole Derivatives in Therapeutics

Indazole derivatives are highlighted for their broad spectrum of biological activities, which has driven interest in developing novel therapeutic agents based on the indazole scaffold. Research and patents over recent years have identified these derivatives as possessing promising anticancer and anti-inflammatory properties, alongside applications in disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these compounds provide a foundation for new molecules with significant biological and therapeutic properties (Denya et al., 2018).

Future Directions

The future directions for research on “1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one” and similar compounds likely involve further exploration of their synthesis, chemical reactivity, and biological activity. These compounds have potential applications in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-(1-methylindazol-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14-10-6-3-2-5-9(10)12(13-14)15-8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLPMFNJYBHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245404
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427460-76-1
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-(1-methyl-1H-indazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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